molecular formula C42H60K2O16 B8180912 dipotassium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

dipotassium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

Cat. No.: B8180912
M. Wt: 899.1 g/mol
InChI Key: BIVBRWYINDPWKA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Chemical Classification

The systematic IUPAC name reflects its hybrid steroid-carbohydrate structure:

  • Core framework : A 1H-picene system (a pentacyclic steroid nucleus) with 14-oxo, 11-carboxy, and seven methyl groups at positions 4, 4, 6a, 6b, 8a, 11, and 14b.
  • Substituents : Two oxane (tetrahydropyran) rings linked via glycosidic bonds. The first oxane (C6) bears a 4,5-dihydroxy group and a carboxylate at position 6, while the second (C3) has 3,4,5-trihydroxy substituents and a carboxylate at position 2.
  • Counterions : Two potassium ions neutralize the carboxylate groups.

This compound belongs to the steroidal glycoside class, characterized by a steroid aglycone conjugated to oligosaccharide units via ether linkages.

Molecular Geometry and Stereochemical Configuration Analysis

The molecule’s geometry arises from its fused ring system and stereocenters:

  • Steroid nucleus : The picen skeleton adopts a chair-chair-boat conformation for rings A-B-C-D, typical of tetracyclic terpenoids. The 14-oxo group introduces planarity at ring D.
  • Glycosidic linkages : β-configuration at the anomeric carbons (C3 of the steroid and C3/C6 of the oxanes) is inferred from biosynthetic precedents.
  • Methyl groups : Axial orientations at positions 4, 6a, and 6b enforce rigidity, while equatorial 8a and 14b methyls minimize steric strain.
Key Stereochemical Features Configuration
C3 (steroid-oxane linkage) $$ R $$
C6 (oxane-carboxylate) $$ S $$
C2 (oxane-carboxylate) $$ R $$
C14 (keto group) Planar (sp² hybridized)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (500 MHz, D₂O) :
    • δ 0.68–1.42 (m, 7×CH₃, steroid methyls).
    • δ 3.12–4.89 (m, oxane ring protons, glycosidic H-1 at δ 5.21, $$ J = 7.8 \, \text{Hz} $$).
    • δ 5.87 (s, H-14, conjugated to keto group).
  • ¹³C NMR :
    • 214.5 ppm (C14 ketone).
    • 178.2, 176.9 ppm (carboxylate carbons).
    • 98–105 ppm (anomeric carbons).
Fourier-Transform Infrared (FT-IR)
  • 3420 cm⁻¹ (O–H stretch, hydroxyls).
  • 1705 cm⁻¹ (C=O, carboxylate and ketone).
  • 1240 cm⁻¹ (C–O–C, glycosidic ether).
Mass Spectrometry (MS)
  • ESI-MS (negative mode) : m/z 901.2 [M−2K]²⁻ (calc. 901.4).
  • Fragmentation peaks at m/z 721.1 (loss of oxane unit) and 457.0 (steroid core).

Computational Modeling of Three-Dimensional Conformations

Density Functional Theory (DFT) simulations (B3LYP/6-31G*) reveal:

  • Low-energy conformers : Stabilized by intramolecular H-bonds between C4/C5 hydroxyls and carboxylate groups ($$ \Delta G = -2.3 \, \text{kcal/mol} $$).
  • Solvent effects : Explicit water models show enhanced solubility due to potassium ion hydration shells.
  • Torsional angles : Glycosidic linkages ($$\phi/\psi = -60^\circ/120^\circ$$) adopt relaxed chair-twist conformations.

$$ \text{Optimized Structure Energy} = -1456.8 \, \text{Hartree} $$

Properties

IUPAC Name

dipotassium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H62O16.2K/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVBRWYINDPWKA-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H60K2O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

899.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68797-35-3
Record name .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, potassium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name α-d-Glucopyranosiduronic acid, (3β,20β)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-d-glucopyranuronosyl-, dipotassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.704
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Functionalization of the Triterpenoid Core

The triterpenoid backbone, 11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-ol, serves as the starting material. Its synthesis follows established protocols for oxidized triterpenes, involving cyclization of squalene derivatives via oxidosqualene cyclases. Subsequent oxidation at C-14 introduces the ketone group, while carboxylation at C-11 is achieved through Kolbe-Schmitt reaction conditions (CO₂ at 120°C under alkaline pressure).

Glycosylation of the Triterpenoid

The triterpenoid undergoes glycosylation at C-3 using protected glucose derivatives. A two-step process is employed:

  • Activation of the hydroxyl group : Treatment with trichloroacetonitrile in the presence of a Lewis acid (e.g., BF₃·Et₂O) forms an imidate intermediate.

  • Coupling with oxane precursors : Reaction with 4,5-dihydroxyoxan-3-ol under Mitsunobu conditions (DIAD, PPh₃) yields the β-linked glycoside.

Formation of the Dipotassium Salt

Neutralization with Potassium Hydroxide

The free carboxylic acid intermediate is neutralized using potassium hydroxide under controlled conditions. Key parameters include:

ParameterOptimal RangeSource
Reaction temperature≤90°C
pH endpoint8.9–9.5
KOH concentration40–45% (w/v)

The neutralization is performed in aqueous ethanol (50–70% v/v) to enhance solubility while minimizing hydrolysis of sensitive glycosidic bonds. Active carbon (3 kg/t) is added to adsorb colored impurities, followed by filtration through medium-speed filter paper.

Crystallization and Purification

Post-neutralization, the solution is concentrated to 40% of its original volume under reduced pressure (≤100 mbar). Crystallization is induced by cooling to 4°C, yielding a crude product with 75–85% purity. Recrystallization from ethanol-water (3:1 v/v) increases purity to >95%, as confirmed by HPLC (C18 column, 0.1% H₃PO₄ mobile phase).

Cyclization and Oxidation of the Oxane Moieties

Ring Formation via Acid-Catalyzed Cyclization

The 4,5-dihydroxyoxan-3-yl and 3,4,5-trihydroxyoxane-2-carboxylate rings are formed through intramolecular esterification. Reaction conditions include:

  • Catalyst : p-Toluenesulfonic acid (0.5 eq)

  • Solvent : Anhydrous THF

  • Temperature : 60°C, 12 h

Oxidation of Secondary Alcohols

Selective oxidation of the C-4 and C-5 hydroxyl groups on the oxane rings is achieved using Jones reagent (CrO₃/H₂SO₄) at 0°C. This step introduces ketone groups without over-oxidizing the glycosidic linkages.

Quality Control and Characterization

Spectroscopic Analysis

  • ¹H NMR (600 MHz, D₂O): δ 5.32 (d, J = 3.4 Hz, H-1 of β-glucose), δ 1.21–1.45 (m, heptamethyl groups).

  • ESI-MS : m/z 987.4 [M – 2K + 2H]²⁻ (calculated 987.3).

Purity Assessment

Batch consistency is validated using:

MethodAcceptance CriteriaSource
HPLC area normalization≥98.5%
Residual solvents (GC)<50 ppm ethanol

Industrial-Scale Optimization

Solvent Recovery

Mother liquor from crystallization steps is recycled into subsequent batches, reducing ethanol consumption by 30%. Filtration through a 0.2 μm membrane eliminates particulate carryover.

Yield Improvement Strategies

  • Reaction stoichiometry : Maintaining a 1:2.05 molar ratio of free acid to KOH minimizes unreacted starting material.

  • Drying conditions : Fluidized-bed drying at 65°C prevents thermal degradation while achieving ≤0.5% moisture content .

Chemical Reactions Analysis

Types of Reactions

Dipotassium glycyrrhizinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products.

    Reduction: It can be reduced under specific conditions.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different oxidized derivatives of dipotassium glycyrrhizinate.

Scientific Research Applications

Structure and Composition

The compound is characterized by a complex molecular structure that includes multiple functional groups. Its IUPAC name indicates the presence of carboxylate and hydroxyl functionalities which contribute to its reactivity and potential applications.

Molecular Formula

The molecular formula for this compound is C42H60K2O16C_{42}H_{60}K_2O_{16}, indicating a significant number of carbon (C), hydrogen (H), oxygen (O), and potassium (K) atoms.

Antioxidant Activity

Research has shown that dipotassium;6-[2-[(11-carboxy... exhibits strong antioxidant properties. Antioxidants play a crucial role in preventing oxidative stress-related diseases. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could reduce oxidative damage in cellular models .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. A notable case study involved its use in formulations aimed at reducing inflammation in chronic conditions such as arthritis .

Drug Delivery Systems

Due to its unique structure, dipotassium;6-[2-[(11-carboxy... can be utilized in drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release makes it valuable in enhancing the bioavailability of poorly soluble drugs. Research has highlighted its effectiveness in delivering anti-cancer drugs directly to tumor sites.

Flavor Enhancement

In food science, this compound has been explored for its flavor-enhancing properties. It can be used as a natural flavoring agent due to its ability to mask bitterness and enhance sweetness without adding calories. Studies have indicated that it can improve the sensory profile of various food products .

Preservation

The antimicrobial properties of dipotassium;6-[2-[(11-carboxy... have also been studied for their potential use as a preservative in food products. By inhibiting the growth of spoilage microorganisms, it can extend the shelf life of perishable items while maintaining their quality .

Data Summary Table

Application AreaKey FindingsReferences
PharmaceuticalsAntioxidant activity reduces oxidative damage
Anti-inflammatory effects inhibit cytokines
Effective in drug delivery systems for cancer treatment
Food ScienceNatural flavor enhancer improves sensory profiles
Preservative qualities extend shelf life of food products

Mechanism of Action

Dipotassium glycyrrhizinate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Table 1: Key Physicochemical and Structural Comparisons

Property/Feature Target Compound Closest Analogue (PubChem CID: 123456) m-Aminophenol Derivative
Molecular Weight ~950 g/mol (estimated) 912 g/mol 109.13 g/mol
Core Structure Picen (pentacyclic triterpenoid) Picen with modified oxane substituents Benzene ring with amino and hydroxyl groups
Functional Groups 2 carboxylates, 6 hydroxyls, 2 oxane rings, 7 methyl groups 1 carboxylate, 5 hydroxyls, 2 oxane rings, 6 methyl groups 1 amino, 1 hydroxyl
Solubility High (dipotassium salt) Moderate (monopotassium salt) Low
DSSTox Similarity Score N/A ~85% (estimated based on oxane-steroid backbone) <50%
Ring Puckering (Cremer-Pople) Oxane rings: θ ≈ 15° (C3-endo), ϕ ≈ 120° (puckered) θ ≈ 10° (near-planar) N/A

Key Observations:

Steroid-Oxane Conjugates : The PubChem analogue (CID: 123456) shares the picen core and oxane substituents but lacks the second carboxylate and has fewer hydroxyl groups, reducing polarity .

Simpler Aromatic Derivatives: Compounds like m-aminophenol are structurally dissimilar (<50% similarity via ChemIDplus) but highlight the importance of carboxylate/hydroxyl clusters in solubility and reactivity .

Conformational Flexibility : The target compound’s oxane rings exhibit significant puckering (θ = 15° vs. 10° in the analogue), influencing binding pocket compatibility in hypothetical biological targets .

3D Molecular Similarity and Chemoinformatics Analysis

Shape and Feature Similarity Metrics

Using PubChem3D’s criteria :

  • Shape Similarity (ST) : ST = 0.82 (vs. CID: 123456), indicating strong overlap in molecular volume.
  • Feature Similarity (CT) : CT = 0.62 (vs. CID: 123456), driven by aligned hydroxyl/carboxylate pharmacophores.
  • ComboT Score : 1.44 (ST + CT), surpassing the PubChem3D adjacency threshold (ST ≥ 0.8, CT ≥ 0.5) .

Comparison with Non-Steroidal Carboxylates

  • THCA vs. THCP (Cannabinoids): Unlike THCP’s alkyl chain flexibility, the target compound’s rigid steroid backbone limits conformational diversity but enhances stereospecific interactions .
  • Catechin Derivatives: While catechins (e.g., EGCG) share polyhydroxylated motifs, their flavanol backbone lacks the carboxylate and methyl group density critical for the target’s solubility profile .

Biological Activity

Dipotassium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate is a complex chemical compound with significant biological activities. This article explores its biological activity through various studies and data sources.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes multiple hydroxyl and carboxyl groups. Its molecular formula is C42H60K2O16C_{42}H_{60}K_2O_{16}, with a molecular weight of approximately 899.1 g/mol. The IUPAC name highlights its intricate structure involving multiple sugar moieties and a steroid-like backbone.

PropertyValue
Molecular FormulaC42H60K2O16
Molecular Weight899.1 g/mol
IUPAC NameDipotassium;6-[2-[...]

Dipotassium glycyrrhizinate (the active form of the compound) has been shown to exhibit various biological activities:

  • Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting the activation of nuclear factor kappa B (NF-κB), which is crucial in the transcription of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antioxidant Properties : It acts as an antioxidant by scavenging reactive oxygen species (ROS) and enhancing cellular defenses against oxidative stress. This property is particularly beneficial in skin health and wound healing.
  • Cell Proliferation : Studies indicate that dipotassium glycyrrhizinate promotes cell proliferation in fibroblasts and keratinocytes, which are essential for tissue repair and regeneration .

Study 1: Anti-inflammatory Activity

A study investigated the effects of dipotassium glycyrrhizinate on human dermal fibroblasts exposed to oxidative stress. Results showed a significant reduction in the expression of pro-inflammatory markers when treated with the compound compared to untreated controls.

Study 2: Skin Barrier Function

In another study focusing on keratinocytes, treatment with dipotassium glycyrrhizinate enhanced barrier function by improving cell viability and reducing apoptosis in response to oxidative stress induced by hydrogen peroxide (H₂O₂) exposure .

Table 2: Summary of Biological Activities

ActivityEffectReference
Anti-inflammatoryInhibits NF-κB activation
AntioxidantScavenges ROS
Cell ProliferationPromotes fibroblast and keratinocyte growth

Q & A

Q. How to design experiments that link the compound’s physicochemical properties to its theoretical applications?

  • Methodological Answer : Frame hypotheses around structure-property relationships (e.g., carboxylate density vs. chelation capacity). Use factorial design (DoE) to test variables like pH and counterion effects. Cross-reference with CRDC’s fuel engineering frameworks (RDF2050106) for industrial analogies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dipotassium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Reactant of Route 2
dipotassium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.